
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide is a complex organophosphorus compound It is known for its unique structure, which includes phosphorus, oxygen, and nitrogen atoms arranged in a cyclic configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide typically involves the reaction of phosphorus trichloride with an appropriate amine and an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated systems may be used to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects through the modulation of biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a biochemical probe.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine Derivatives: Compounds with similar cyclic structures containing nitrogen atoms.
Phosphorus Oxides: Compounds with phosphorus-oxygen bonds, such as phosphorus pentoxide.
Organophosphorus Compounds: A broad class of compounds containing phosphorus atoms bonded to organic groups.
Uniqueness
1,3,5,2,4,6-Dioxazatriphosphinane-2,4,6-tris(olate) 2,4,6-trioxide is unique due to its specific arrangement of phosphorus, oxygen, and nitrogen atoms in a cyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
HNO8P3-3 |
|---|---|
Peso molecular |
235.93 g/mol |
Nombre IUPAC |
2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-dioxazatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/H4NO8P3/c2-10(3)1-11(4,5)9-12(6,7)8-10/h(H,6,7)(H3,1,2,3,4,5)/p-3 |
Clave InChI |
YAOSBNYNALVHJH-UHFFFAOYSA-K |
SMILES canónico |
N1P(=O)(OP(=O)(OP1(=O)[O-])[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



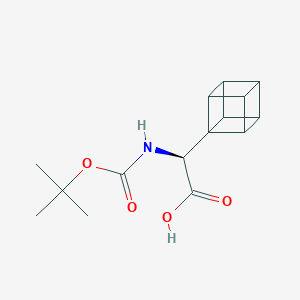
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
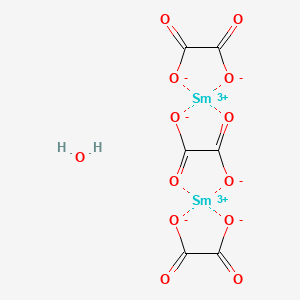

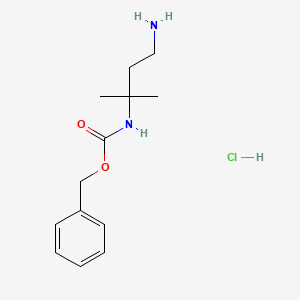
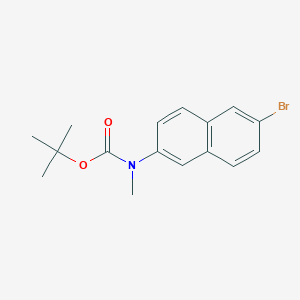
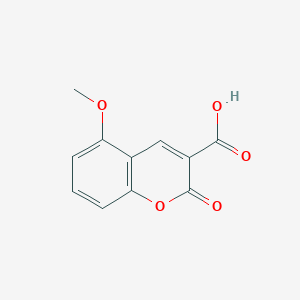


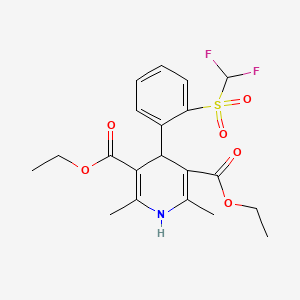
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
